molecular formula C9H10O2S B13058816 1-(5-Methylthiophen-2-yl)butane-1,3-dione

1-(5-Methylthiophen-2-yl)butane-1,3-dione

Cat. No.: B13058816
M. Wt: 182.24 g/mol
InChI Key: SAXJMQLHGIPASO-UHFFFAOYSA-N
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Description

1-(5-Methylthiophen-2-yl)butane-1,3-dione is an organic compound with the molecular formula C9H10O2S. It is a heterocyclic compound containing a thiophene ring substituted with a methyl group and a butane-1,3-dione moiety. This compound is primarily used in research and development within the fields of organic chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Methylthiophen-2-yl)butane-1,3-dione can be synthesized through various organic reactions. One common method involves the reaction of 5-methylthiophene-2-carboxylic acid with acetylacetone under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out under reflux conditions .

Industrial Production Methods

The synthesis involves standard organic chemistry techniques and equipment, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-(5-Methylthiophen-2-yl)butane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nitrating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated thiophenes, nitrothiophenes

Mechanism of Action

The mechanism of action of 1-(5-Methylthiophen-2-yl)butane-1,3-dione is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Methylthiophen-2-yl)butane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

1-(5-methylthiophen-2-yl)butane-1,3-dione

InChI

InChI=1S/C9H10O2S/c1-6(10)5-8(11)9-4-3-7(2)12-9/h3-4H,5H2,1-2H3

InChI Key

SAXJMQLHGIPASO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(=O)CC(=O)C

Origin of Product

United States

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